molecular formula C12H15ClN4OSi B14417165 1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one CAS No. 84655-24-3

1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one

Cat. No.: B14417165
CAS No.: 84655-24-3
M. Wt: 294.81 g/mol
InChI Key: PSSYQFPKSSDESU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a trimethylsilyl group, and a tetrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl azide in the presence of a catalyst to form the tetrazole ring. This intermediate is then subjected to further reactions to introduce the ethanone group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and chlorophenyl group can form specific interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)ethan-1-one: This compound lacks the tetrazole and trimethylsilyl groups, making it less versatile in certain reactions.

    1-(4-Chlorophenyl)-2-(trimethylsilyl)ethan-1-one:

    1-(4-Chlorophenyl)-2-[5-(methyl)-2H-tetrazol-2-yl]ethan-1-one: This compound has a methyl group instead of a trimethylsilyl group, which may affect its reactivity and interactions.

Uniqueness

1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one is unique due to the presence of both the tetrazole ring and the trimethylsilyl group. These functional groups provide the compound with distinct reactivity and the ability to participate in a wide range of chemical reactions, making it valuable for various scientific applications.

Properties

CAS No.

84655-24-3

Molecular Formula

C12H15ClN4OSi

Molecular Weight

294.81 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(5-trimethylsilyltetrazol-2-yl)ethanone

InChI

InChI=1S/C12H15ClN4OSi/c1-19(2,3)12-14-16-17(15-12)8-11(18)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3

InChI Key

PSSYQFPKSSDESU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=NN(N=N1)CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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